4-methylpyrimidine-2-thiol

CAS No.:

Cat. No.: VC13326115

Molecular Formula: C5H6N2S

Molecular Weight: 126.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N2S |

|---|---|

| Molecular Weight | 126.18 g/mol |

| IUPAC Name | 4-methylpyrimidine-2-thiol |

| Standard InChI | InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) |

| Standard InChI Key | BVPHXTUEZOQIBS-UHFFFAOYSA-N |

| Isomeric SMILES | CC1=NC(=NC=C1)S |

| Canonical SMILES | CC1=NC(=NC=C1)S |

Introduction

Chemical and Physical Properties

Structural Characteristics

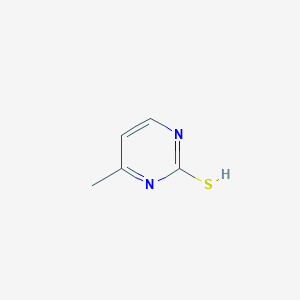

4-Methylpyrimidine-2-thiol belongs to the pyrimidinethione family, featuring a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The methyl group at C4 and thiol group at C2 contribute to its tautomeric behavior, allowing it to exist in both thione and thiol forms (Figure 1) . The compound’s InChI key (BVPHXTUEZOQIBS-UHFFFAOYSA) confirms its unique stereoelectronic profile, which influences reactivity in substitution and coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂S | |

| Molecular Weight | 126.18 g/mol | |

| Exact Mass | 126.025 g/mol | |

| LogP (Partition Coefficient) | 1.45 | |

| Topological Polar Surface Area | 60.77 Ų |

Spectroscopic Data

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch), consistent with its thiol and aromatic moieties . Nuclear magnetic resonance (NMR) studies of its hydrochloride salt (CAS 6959-66-6) show a singlet at δ 2.4 ppm for the methyl group and a broad peak at δ 13.1 ppm for the thiol proton, confirming tautomeric equilibrium .

Synthesis and Production

Contemporary Synthesis

A 2024 PLOS ONE study detailed a high-yield route to kinase inhibitor intermediates starting from 4-methylpyrimidine-2-thiol hydrochloride (1) . The process involves:

-

S-Methylation: Treatment with methyl iodide in anhydrous tetrahydrofuran (THF) under nitrogen, yielding the thioether intermediate.

-

Coupling with Methyl-4-Fluorobenzoate: Employing potassium tert-butoxide as a base to form keto-enol tautomers (S2/S3) .

-

Bromination: Reaction with N-bromosuccinimide (NBS) in dichloromethane (DCM) introduces a bromine atom at the 5-position (S4) .

Critical Reaction Conditions

-

Temperature: −78°C to 25°C (controlled via dry ice/acetone baths).

-

Purification: Flash chromatography on silica gel (40–63 µm) with hexane/ethyl acetate gradients .

Industrial and Research Applications

Pharmaceutical Intermediates

4-Methylpyrimidine-2-thiol is a key precursor in synthesizing protein kinase inhibitors, as demonstrated in its conversion to sulfone derivatives targeting oncogenic signaling pathways . Its thiol group facilitates nucleophilic substitution reactions, enabling modular attachment of fluorobenzoyl and aminopyridyl groups .

Agricultural Chemistry

The compound’s derivatives exhibit herbicidal and fungicidal activity, though commercial formulations remain proprietary. Patent literature (e.g., DE1001990) highlights its role in protecting crops from Phytophthora infestans, a pathogen responsible for potato blight .

Regulatory and Environmental Considerations

Trade and Tariffs

Under HS Code 2933599090, 4-methylpyrimidine-2-thiol falls under "compounds containing a pyrimidine ring," subject to a 6.5% Most Favored Nation (MFN) tariff and 13% value-added tax (VAT) in China . Exporters must provide Safety Data Sheets (SDS) meeting REACH and OSHA standards .

Ecotoxicology

No ecotoxicity data are publicly available, necessitating precautionary measures to prevent aquatic contamination . Biodegradation studies are urgently needed to assess its environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume